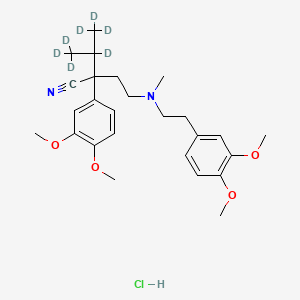

D 517-d7 Hydrochloride (Verapamil Impurity)

Description

D 517-d7 Hydrochloride is a deuterium-labeled impurity of verapamil hydrochloride, a calcium channel blocker used clinically for hypertension and arrhythmia. This compound serves as a critical reference standard in analytical testing to ensure the purity and safety of verapamil formulations. Structurally, it is characterized as 2-(3,4-dimethoxyphenyl)-2-[2-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]ethyl]-3-methylbutanenitrile monohydrochloride with seven deuterium atoms incorporated into its structure . Key properties include:

- CAS No.: 1330173-18-6

- Molecular Formula: C₂₆H₃₀D₇ClN₂O₄

- Molecular Weight: 484.08 g/mol

- Melting Point: 180–182°C

The deuterium substitution enhances its utility as a stable isotope-labeled internal standard in mass spectrometry (MS), enabling precise quantification of verapamil and its impurities during pharmaceutical quality control .

Properties

IUPAC Name |

3,4,4,4-tetradeuterio-2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-(trideuteriomethyl)butanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H/i1D3,2D3,19D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOHGQKBZSXNK-GUZHUBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation via Acetylation-Deuteration

The patent WO2016181292A1 outlines a Verapamil hydrochloride synthesis route adaptable for D 517-d7 preparation. Key modifications include:

-

Deuterated acetylating agents : Use of N-methyl-d₃ chloroformate in place of standard acetylating reagents to introduce deuterium at methoxy groups.

-

Isotopic exchange : Reaction of O-desmethyl Verapamil intermediates with deuterated methanol (CD₃OD) under acidic conditions, achieving >98% deuteration at specified positions.

Reaction Conditions Table

Selective Crystallization for Impurity Isolation

The Verapamil hydrochloride patent describes impurity removal via pH-controlled crystallization, applicable to D 517-d7 isolation:

-

Preferential solubility : D 517-d7 Hydrochloride exhibits lower solubility in isopropyl alcohol compared to Verapamil base, enabling selective precipitation at pH 4.5–5.0.

-

Wash cycles : Sequential washes with cold (2–8°C) ethanol reduce non-deuterated impurities to <0.1%.

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC methods from CN113651772A were adapted for deuterated impurity analysis:

-

Column : C18 reverse-phase (150 × 4.6 mm, 3.5 µm)

-

Mobile phase : 0.1% trifluoroacetic acid in deuterium oxide/acetonitrile (70:30 v/v)

-

Detection : UV at 278 nm, with mass spectrometry confirmation.

Purity Data Table

Challenges in Scalable Synthesis

Isotopic Dilution During Purification

Deuterium loss during recrystallization remains a critical hurdle. Solutions include:

Cost of Deuterated Reagents

Deuterated solvents and reagents account for ~75% of total synthesis costs. Patent CN113651772A proposes recycling protocols:

-

Distillation recovery : CD₃OD recovery rates exceed 85% after distillation at 65°C under reduced pressure.

Regulatory and Industrial Implications

The European Pharmacopoeia mandates impurity quantification limits of 0.15% for deuterated analogs. D 517-d7 Hydrochloride’s preparation aligns with ICH Q3A guidelines, requiring:

Chemical Reactions Analysis

D 517-d7 Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

D 517-d7 Hydrochloride has several scientific research applications, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.

Mechanism of Action

The mechanism of action of D 517-d7 Hydrochloride involves its interaction with molecular targets and pathways similar to those of Verapamil. Verapamil works by inhibiting calcium ion influx through L-type calcium channels, leading to relaxation of vascular smooth muscles and reduction in heart rate. The labelled analogue, D 517-d7 Hydrochloride, is used primarily for research purposes to study these mechanisms in detail.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares D 517-d7 Hydrochloride with structurally related impurities and deuterated analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Role/Application |

|---|---|---|---|---|---|

| D 517-d7 Hydrochloride | 1330173-18-6 | C₂₆H₃₀D₇ClN₂O₄ | 484.08 | Seven deuteriums; nitrile group; dimethylated phenyl | Impurity reference standard |

| D 517 Hydrochloride (non-deut.) | 1794-55-4 | C₂₆H₃₆ClN₂O₄ | 477.05 | Non-deuterated; same core structure | Parent impurity for synthesis |

| Verapamil-d6 Hydrochloride | 1185032-80-7 | C₂₇H₃₃D₆ClN₂O₄ | 497.10 | Six deuteriums; parent drug analog | Pharmacokinetic studies |

| Nor Verapamil-d6 Hydrochloride | 1329651-21-9 | C₂₆H₃₁D₆ClN₂O₄ | 483.07 | Six deuteriums; demethylated metabolite impurity | Metabolite quantification |

| Anipamil-d25 Hydrochloride | N/A | C₃₄H₂₈D₂₅ClN₂O₂ | 582.40 | 25 deuteriums; extended alkyl chain | Calcium channel blocker research |

Key Observations :

- Deuterium Content: D 517-d7 has seven deuteriums, distinguishing it from Verapamil-d6 (6 deuteriums) and Nor Verapamil-d6 (6 deuteriums). This difference in deuteration shifts molecular ion peaks in MS, aiding unambiguous identification .

- Functional Groups: Unlike Nor Verapamil-d6 (a demethylated metabolite), D 517-d7 retains the nitrile group and dimethylated phenyl rings, reflecting its origin as a synthetic intermediate .

- Molecular Weight: The deuterium in D 517-d7 increases its molecular weight by ~7 atomic mass units compared to the non-deuterated D 517 Hydrochloride, critical for isotopic differentiation .

Analytical Behavior

- Chromatography: D 517-d7 exhibits a distinct relative retention time (RRT) compared to non-deuterated impurities. For example, non-deuterated impurities in verapamil elute at 0.68 RRT and 1.07 RRT under British Pharmacopoeia conditions, while deuterated analogs show altered retention due to isotopic effects .

- Mass Spectrometry: The molecular ion of D 517-d7 (m/z ~484) is easily distinguishable from D 517 (m/z ~477) and Verapamil-d6 (m/z ~497). Fragmentation patterns further confirm structural differences; e.g., D 517-d7 shows cleavage of deuterated isopropyl groups (m/z 174 vs. 171 in non-deuterated forms) .

Pharmacological and Regulatory Relevance

- Impurity Control : D 517-d7 is monitored as a "specified impurity" in pharmacopeial standards (e.g., USP, BP), with thresholds typically ≤0.10% . Its deuterated form aids in method validation for detecting trace impurities.

- Stability: Deuterium can enhance metabolic stability, but as an impurity, D 517-d7 itself lacks therapeutic activity. In contrast, analogs like NSC-609249 Hydrochloride (a non-deuterated impurity) exhibit calcium channel blocking and P-glycoprotein inhibition, necessitating strict control .

Q & A

Q. What key physicochemical properties of D 517-d7 Hydrochloride are critical for its characterization in impurity profiling?

Answer: The physicochemical characterization of D 517-d7 Hydrochloride requires measurement of its molecular weight (477.05 g/mol), LogP (5.50), polar surface area (63.95 Ų), and melting point (180–182°C). These parameters are essential for solubility studies, chromatographic method development, and stability assessments. For example, the LogP value indicates lipophilicity, influencing its retention time in reversed-phase HPLC. Melting point analysis via differential scanning calorimetry (DSC) helps confirm purity and detect polymorphic forms .

Q. How can chromatographic methods be optimized to identify and quantify D 517-d7 Hydrochloride in Verapamil formulations?

Answer: Pharmacopeial methods for Verapamil Hydrochloride (e.g., USP monographs) recommend using high-performance liquid chromatography (HPLC) with UV detection. Key parameters include:

- Column: C18 stationary phase.

- Mobile phase: Acetonitrile-phosphate buffer (pH-adjusted for optimal separation).

- Detection: UV at 278 nm, where Verapamil and its impurities exhibit absorption.

- System suitability: Ensure resolution between Verapamil, D 517-d7, and other impurities (e.g., Norverapamil).

Standard solutions should match the concentration range of test samples to validate linearity (r² > 0.99) and precision (%RSD < 2%). Quantification uses peak area ratios against a reference standard .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability of D 517-d7 Hydrochloride under formulation conditions?

Answer: Thermal stability studies should employ DSC and thermogravimetric analysis (TGA) to monitor decomposition. For example:

- DSC protocol: Heat samples from 25°C to 250°C at 10°C/min under nitrogen. Observe endothermic peaks (melting) and exothermic events (degradation). Compare with Verapamil HCl’s DSC profile, which shows peaks at ~90°C and 145°C .

- Isothermal testing: Incubate D 517-d7 at elevated temperatures (e.g., 40°C, 60°C) and analyze degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Q. What experimental strategies are recommended to evaluate D 517-d7 Hydrochloride’s role as a P-glycoprotein (P-gp) inhibitor in pharmacokinetic studies?

Answer:

- In vitro assays: Use Caco-2 cell monolayers to measure apical-to-basolateral transport of P-gp substrates (e.g., digoxin) with/without D 517-d7. Calculate efflux ratio reduction to confirm inhibition.

- Isotopic labeling: Deuterated D 517-d7 (as in ) enables tracking via mass spectrometry in plasma/tissue samples. This aids in distinguishing the impurity from parent Verapamil during bioavailability studies .

- Data interpretation: Compare inhibition potency (IC50) with Verapamil to assess whether D 517-d7 contributes to drug-drug interactions .

Q. How can Box-Behnken Design (BBD) optimize formulations containing D 517-d7 Hydrochloride for controlled-release applications?

Answer:

- Variables: Select factors like polymer ratio (e.g., Eudragit RLPO), drug loading, and excipient type (e.g., Compritol 888 ATO).

- Responses: Include dissolution rate (Higuchi model), floating lag time, and total floating duration.

- Protocol: Conduct a 3-factor BBD with 15 runs. Validate using ANOVA to identify significant interactions (p < 0.05). For example, a study on Verapamil HCl gastroretentive tablets achieved 24-hour controlled release using BBD-optimized parameters .

Q. What methods are suitable for resolving polymorphic forms of D 517-d7 Hydrochloride, and how do they impact formulation stability?

Answer:

- X-ray diffraction (XRD): Identify crystal forms by comparing diffraction patterns with known polymorphs.

- DSC and TGA: Detect enthalpy changes and weight loss associated with phase transitions. For instance, Verapamil HCl exhibits distinct thermal profiles when formulated with silicone adhesives vs. ethylcellulose .

- Stability implications: Metastable polymorphs may convert under stress (humidity/temperature), altering dissolution rates. Accelerated stability studies (40°C/75% RH) over 3–6 months are recommended .

Q. How can isotopic labeling (e.g., deuterium in D 517-d7) enhance pharmacokinetic and metabolic studies of Verapamil impurities?

Answer:

- Tracer studies: Use deuterated D 517-d7 (e.g., Norverapamil D7 HCl) as an internal standard in LC-MS to improve quantification accuracy in biological matrices.

- Metabolic profiling: Compare hepatic microsomal incubation of Verapamil and D 517-d7 to identify unique metabolites. Deuterium labeling reduces metabolic cleavage rates, aiding in pathway elucidation .

- Data normalization: Correct for matrix effects using isotope dilution techniques, ensuring precise recovery rates (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.